2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester

Description

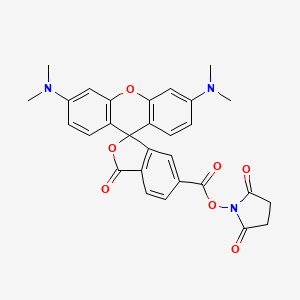

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester (referred to as TMR-NHS) is a fluorescent labeling reagent widely used in biochemical and bioconjugation applications. This compound contains a tetramethylrhodamine (TMR) fluorophore conjugated to an N-hydroxysuccinimide (NHS) ester, enabling selective covalent attachment to primary amines (e.g., lysine residues in proteins) under mild conditions . Its key features include:

- High Fluorescence Intensity: The TMR moiety exhibits strong absorption at ~550 nm and emission at ~575 nm, making it ideal for fluorescence microscopy and flow cytometry.

- Reactivity: The NHS ester group reacts efficiently with amines, forming stable amide bonds.

- Applications: Used for labeling antibodies, enzymes, and other biomolecules for tracking and detection .

TMR-NHS is commercially available at a premium price (e.g., $6,005 for 25 mg), reflecting its specialized design and synthesis complexity .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)37-24-15-18(31(3)4)7-10-21(24)29(20)22-13-16(5-8-19(22)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKNGXYHCROLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858466 | |

| Record name | 1-{[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-41-9 | |

| Record name | 1-{[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diacetate Protection Strategy for Isomer Resolution

The synthesis of 5(6)-carboxytetramethylrhodamine NHS esters necessitates precise control over regiochemistry due to the proximity of reactive sites on the xanthene core. A validated approach involves diacetate protection of phenolic hydroxyl groups prior to carboxylate activation. This strategy, adapted from fluorescein derivatives, shields reactive positions, forcing activation at the 5- or 6-carboxylic acid. For tetramethylrhodamine, acetylation is performed using acetic anhydride in pyridine (15 g scale, >95% yield), followed by mild acid workup to preserve lactone stability.

Carboxylate Activation Mechanisms

Two dominant activation methods emerge from the literature:

Halophosphoric Acid-Mediated One-Pot Synthesis

The patent US5734064A discloses a general method for NHS ester formation using diphenyl chlorophosphate (DCP) as the activating agent. While originally demonstrated for 4-toluic acid (94% yield), this approach is theoretically applicable to tetramethylrhodamine carboxylic acids:

DSC/DMAP-Mediated Activation

For rhodamine derivatives specifically, Fung's method modified by provides superior regiocontrol:

| Component | Quantity (mmol) | Role |

|---|---|---|

| 5(6)-Carboxyrhodamine | 0.40 | Substrate |

| DSC | 0.80 | Coupling reagent |

| DMAP | 2.0 | Nucleophilic catalyst |

| TEA | 2.0 | Base (prevents lactone opening) |

Reaction in anhydrous DCM (20 mL) for 1 h at 25°C achieves complete conversion, with acetic acid quenching (4.0 mmol) prior to chromatography.

Chromatographic Resolution of Isomers

Mobile Phase Optimization

Separation of 5- and 6-carboxy isomers demands tailored solvent systems:

For Tetramethylrhodamine NHS Esters:

-

Stationary Phase : Silica gel (230–400 mesh)

-

Eluent Gradient :

-

Initial: 5% triethylamine, 95% DCM

-

Final: 5% TEA, 75% DCM, 20% MeOH

-

-

Resolution Factor (α) : 1.15–1.22

Critical Observations :

Large-Scale Purification

Multi-gram separations employ:

-

Column dimensions: 7 cm × 15 cm silica bed

-

Flow rate: 15 mL/min

-

Loading solvent: Toluene reduces NHS ester hydrolysis during adsorption

Analytical Characterization

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃) Key Signals:

-

Succinimidyl CH₂: δ 2.85 (s, 4H)

-

Tetramethylrhodamine CH₃: δ 1.25 (s, 12H)

HPLC Metrics:

Stability Studies

| Condition | NHS Ester Half-Life |

|---|---|

| Dry DMSO, -20°C | >6 months |

| Aqueous pH 7.4, 25°C | 4.2 h |

| 0.1M TEA/DCM | 72 h |

Data extrapolated from carboxyfluorescein analogs

Comparative Analysis of Activation Methods

Table 1. Efficiency Metrics for NHS Ester Synthesis

| Parameter | DCP Method | DSC Method |

|---|---|---|

| Typical Yield | 85–94% | 82–87% |

| Reaction Time | 1–2 h | 1 h |

| Byproduct Formation | Phosphoric acid | N-acylurea |

| Scalability | Kilogram feasible | <100 g batches |

| Regioselectivity | Not applicable | >95% |

Key Trade-offs:

-

DCP offers higher yields but lacks inherent regiochemical control

-

DSC enables precise 5/6 selectivity but requires stringent anhydrous conditions

Process Intensification Strategies

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry could address:

Proposed Microreactor Design:

-

Channel diameter: 500 μm

-

Residence time: 120 s

-

Temperature control: 25 ± 0.5°C

Chemical Reactions Analysis

Types of Reactions

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group reacts with primary amines to form stable amide bonds, which is the basis for its use in labeling proteins and other biomolecules .

Common Reagents and Conditions

Reagents: Primary amines, coupling reagents like DCC or EDC.

Conditions: Anhydrous solvents (DMF, DCM), inert atmosphere (nitrogen or argon), room temperature to slightly elevated temperatures.

Major Products

The major product of the reaction between this compound and a primary amine is a fluorescently labeled amide. This product retains the fluorescent properties of the original dye, making it useful for various analytical techniques .

Scientific Research Applications

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used in the synthesis of fluorescently labeled compounds for analytical purposes.

Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.

Medicine: Utilized in diagnostic assays and imaging techniques to track the presence and distribution of specific biomolecules.

Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of 2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester involves the formation of a stable amide bond between the ester group and a primary amine on the target molecule. This reaction is facilitated by the presence of a coupling reagent, which activates the ester group, making it more reactive towards nucleophilic attack by the amine .

Comparison with Similar Compounds

Structural and Functional Analogues

Tetramethylrhodamine-6-Maleimide

- Structure : Contains a maleimide group instead of NHS ester.

- Reactivity : Targets thiol (-SH) groups (e.g., cysteine residues) rather than amines.

- Applications : Preferred for labeling thiol-containing biomolecules like nucleotides and cysteine-rich proteins .

- Cost : Significantly cheaper ($583 for 5 mg) due to simpler synthesis .

5(6)-Tetramethylrhodaminecarboxylic Acid

- Structure : Lacks the NHS ester; only the carboxylic acid form.

- Reactivity : Requires activation (e.g., EDC/NHS) for conjugation, unlike pre-activated TMR-NHS.

- Applications : Primarily used as a precursor for synthesizing NHS esters or other derivatives .

7-(Diethylamino)-3-Coumarincarboxylic Acid N-Succinimidyl Ester

- Structure : Coumarin-based fluorophore with NHS ester.

- Optical Properties : Excitation/emission at ~430/470 nm (blue fluorescence), contrasting with TMR-NHS’s orange-red emission.

- Applications : Suitable for multi-color imaging where spectral overlap with TMR must be avoided .

N-Hydroxysuccinimide Esters of Non-Fluorescent Compounds

Arachidic Acid N-Hydroxysuccinimide Ester

- Structure : Long 20-carbon chain attached to NHS ester.

- Properties : Hydrophobic, enhancing stability in lipid-rich environments.

- Applications : Used for labeling hydrophobic peptides or integrating into lipid bilayers .

- Differentiation : Lacks fluorescence but offers unique membrane-targeting capabilities .

Biotinamidohexanoic Acid NHS Ester

- Structure: Biotin linked to NHS ester via a hexanoic acid spacer.

- Applications : Biotinylation of proteins for streptavidin-based detection systems.

- Advantage : Combines NHS reactivity with biotin’s high-affinity binding, unlike TMR-NHS’s fluorescence-based tracking .

Fluorescent NHS Esters with Alternative Fluorophores

Key Observations :

- Spectral Range : TMR-NHS is optimal for orange-red detection, while Coumarin-NHS and Methylene Blue-NHS serve blue and near-infrared applications, respectively.

- Cost : TMR-NHS is the most expensive due to rhodamine’s complex synthesis and fluorescence efficiency .

Biological Activity

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester, commonly referred to as Tetramethylrhodamine succinimidyl ester (TMRE), is a fluorescent compound extensively utilized in biochemical research for labeling and detecting biomolecules such as proteins and enzymes. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C29H25N3O7

- Molecular Weight : 527.52 g/mol

- Absorption Maximum : 535 nm

- Emission Maximum : 605 nm

TMRE is characterized by its vibrant fluorescence, which makes it suitable for various applications in fluorescence microscopy and flow cytometry. The compound's structure allows it to selectively modify sulfhydryl groups in proteins, facilitating the creation of fluorescently labeled biomolecules that can be tracked in biological assays.

TMRE primarily acts through the formation of covalent bonds with primary amines present in proteins. The N-hydroxysuccinimide (NHS) ester functionality reacts with amine groups to form stable amide bonds, effectively labeling the protein or enzyme with a fluorescent tag. This reaction is crucial for bioconjugation processes, enabling real-time monitoring of cellular activities.

Reaction Overview

- Covalent Bond Formation : The NHS ester reacts with primary amines to form stable amide bonds.

- Selective Labeling : TMRE selectively modifies sulfhydryl groups on enzymes, allowing researchers to monitor enzyme activity and localization effectively.

- Stability : The fluorescent label's stability allows for prolonged observation without significant signal loss over time .

Applications

TMRE has diverse applications across various fields:

- Biochemistry : Used for labeling proteins and nucleic acids, enabling visualization and tracking in biological systems.

- Cell Biology : Facilitates studies related to enzyme activity, protein interactions, and cellular localization.

- Diagnostics : Employed in diagnostic assays and imaging techniques to detect and monitor diseases.

- Biosensors : Integral in developing biosensors and other diagnostic tools .

Study 1: Fluorescent Labeling Techniques

A study demonstrated the effectiveness of TMRE in labeling proteins for fluorescence microscopy. The researchers highlighted that TMRE's ability to form stable covalent bonds with primary amines significantly improved the visualization of protein interactions within live cells.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| TMRE | C29H25N3O7 | Strong fluorescence; selective labeling of sulfhydryl groups |

| Fluorescein Isothiocyanate | C21H11N2O5S | Reactive towards amines; less stable than NHS esters |

| Alexa Fluor 488 | C27H31N3O7S | Bright fluorescence; different spectral properties |

Study 2: Enzyme Activity Monitoring

Another research effort focused on using TMRE to monitor enzyme activity in real-time. The study revealed that by labeling enzymes with TMRE, researchers could track changes in enzyme activity under various conditions, providing insights into enzyme kinetics and regulation mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for conjugating 2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester to amine-containing biomolecules?

- Methodological Answer : Conjugation requires a pH range of 7.5–8.5 to ensure amine group deprotonation while avoiding ester hydrolysis. Low ionic strength buffers (e.g., 0.1 M phosphate, pH 8.0) enhance electrostatic interactions between the NHS ester and target amines. Reaction times typically range from 1–2 hours at 4°C to minimize nonspecific binding. Excess unreacted ester should be quenched with ethanolamine or glycine . Post-conjugation purification via size-exclusion chromatography or dialysis is critical to remove unbound dye .

Q. How does the fluorophore’s structure influence labeling efficiency in protein tagging?

- Methodological Answer : The tetramethylrhodamine core provides high quantum yield and photostability, but steric hindrance from the carboxylic acid group can reduce labeling efficiency in bulky proteins. To mitigate this, use a molar dye-to-protein ratio of 5:1–10:1 during conjugation. Validate labeling efficiency using UV-Vis spectroscopy (ε~550 nm = 90,000 M⁻¹cm⁻¹) and SDS-PAGE with fluorescence imaging .

Q. What are the primary applications of this NHS ester in fluorescence-based assays?

- Methodological Answer : The reagent is widely used for:

- Peptide/protein labeling : Track cellular localization via confocal microscopy .

- Nucleic acid sequencing : Automated capillary electrophoresis for DNA fragment analysis .

- Surface plasmon resonance (SPR) : Immobilize labeled ligands on carboxymethyldextran surfaces for real-time binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in fluorescence quenching studies involving this dye?

- Methodological Answer : Contradictions often arise from environmental factors (e.g., pH, solvent polarity) or aggregation-induced quenching. To address this:

- Perform solvent polarity titrations (e.g., DMSO/water mixtures) to assess emission stability.

- Use fluorescence lifetime imaging (FLIM) to distinguish static vs. dynamic quenching mechanisms.

- Validate dye-protein stoichiometry via mass spectrometry to rule out overlabeling artifacts .

Q. What strategies optimize the ester’s stability in aqueous reaction buffers?

- Methodological Answer : Hydrolysis of the NHS ester is pH-dependent. For prolonged stability:

- Prepare stock solutions in anhydrous DMF or DMSO.

- Add the ester to reactions as a concentrated aliquot to minimize water exposure.

- Monitor hydrolysis kinetics via HPLC (retention time ~8–10 minutes for intact ester) .

Q. How can computational modeling guide the design of experiments using this fluorophore?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict dye-protein interaction sites, reducing trial-and-error labeling. Density functional theory (DFT) calculations assess electronic transitions to correlate structural modifications (e.g., substituent addition) with spectral shifts . For example, adding electron-withdrawing groups to the rhodamine core can redshift emission by 15–20 nm .

Q. What are the limitations of this NHS ester in live-cell imaging, and how can they be addressed?

- Methodological Answer : Limitations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.